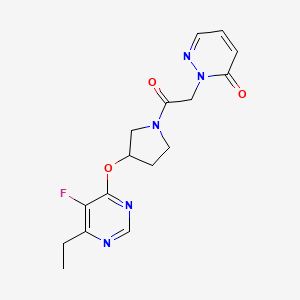
2-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one" is a complex organic molecule that appears to be related to various pharmaceutical research efforts. The structure suggests the presence of a pyridazinone core, which is a common feature in many biologically active compounds, particularly those with potential antimicrobial and antiviral properties . The molecule also contains a fluoropyrimidinyl moiety, which is often seen in compounds with antimitotic and antibacterial activities . The presence of an ethyl group and a pyrrolidine ring indicates potential modifications to enhance the compound's pharmacokinetic properties or to target specific biological pathways .
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions, regioselective chlorination, and coupling of different building blocks . For instance, the synthesis of fluoroquinolone antibacterials includes the coupling of pyrrolidine derivatives with quinolinecarboxylic acids . Similarly, the synthesis of pyrimidinone and oxazinone derivatives can start from citrazinic acid, followed by a series of condensation, cyclization, and methylation steps . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and X-ray crystallography . These techniques provide detailed information about the molecular framework, functional groups, and three-dimensional conformation, which are critical for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions, such as reductive cyclization, alkylation, and intramolecular cyclization . These reactions are often used to introduce or modify functional groups to enhance the biological activity or to create new derivatives for structure-activity relationship (SAR) studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like the one are crucial for their potential as pharmaceutical agents. These properties include solubility, stability, and the presence of functional groups that can interact with biological targets. For example, the introduction of a fluorine atom can significantly affect the compound's lipophilicity and metabolic stability . Computational methods such as density functional theory (DFT) and molecular docking can also provide insights into the compound's reactivity and potential binding affinity to biological receptors .
Wissenschaftliche Forschungsanwendungen
Antimitotic Activity
- Alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates showed significant effects on cytotoxicity and inhibition of mitosis in cultured lymphoid leukemia L1210 cells. Compounds with potent in vitro cytotoxicities also exhibited strong in vivo activity (Temple, Rener, Comber, & Waud, 1991).
Synthesis and Biological Properties
- A series of novel derivatives including pyrazole, 1,2,4-triazole, and pyridazine moieties were synthesized and showed pronounced stimulating action on plant growth. Their growth stimulant activities compared favorably with heteroauxin (Yengoyan, Azaryan, Pivazyan, Ghazaryan, Tamazyan, & Ayvazyan, 2020).
Anticancer Activity via Molecular Docking Studies
- New 3(2H)-one pyridazinone derivatives were synthesized with potential antioxidant activity. These compounds demonstrated in vitro antioxidant activity and were evaluated using molecular docking, revealing potential as antioxidants at a concentration of 50µg/ml (Mehvish & Kumar, 2022).
Structure-Activity Studies
- Pyridine derivatives showed antitumor activity in mice. Biological activity was influenced by modifications to the oxime moiety, side chain, and nitro group, indicating a complex relationship between structure and antitumor activity (Temple, Rener, Waud, & Noker, 1992).
Molecular Properties Investigation
- DFT and quantum-chemical calculations of various pyrrolidinones, including those with pyridine moieties, were performed. These studies investigated electronic properties like HOMO, LUMO energy, and molecular densities, which are crucial for understanding the chemical behavior of these compounds (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Eigenschaften
IUPAC Name |
2-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c1-2-12-15(17)16(19-10-18-12)25-11-5-7-21(8-11)14(24)9-22-13(23)4-3-6-20-22/h3-4,6,10-11H,2,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGWJGLREBXAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-N-(4-methylbenzyl)-7-phenyl-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3017424.png)
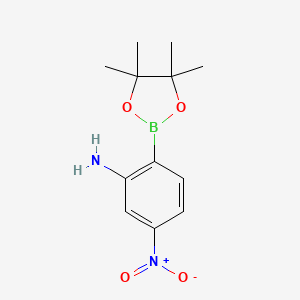
![6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B3017427.png)
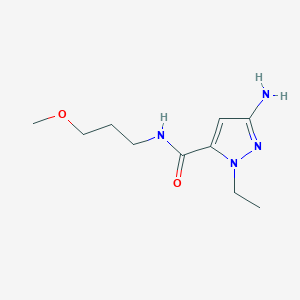

![4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3017433.png)
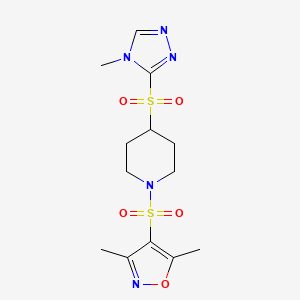

![3-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B3017439.png)

![N-[3-[(3,4-dimethylbenzoyl)amino]naphthalen-2-yl]-3,4-dimethylbenzamide](/img/structure/B3017443.png)
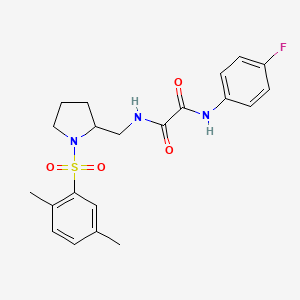
![1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3017445.png)
